Computed Lipophilicity (XLogP) Comparison for Fragment-Based Lead Optimisation
The 4-bromo derivative exhibits a computed XLogP of 0.2, which is 0.7 log units higher than the des-bromo analog (XLogP = -0.5) and 0.3 log units higher than the methyl analog (XLogP = -0.1) [1]. The 4-chloro analog has an identical XLogP of 0.2, but lacks the synthetic differentiation of the C–Br bond. This intermediate lipophilicity positions the bromo compound as a more attractive starting point for balancing potency and physicochemical properties in fragment-to-lead campaigns, where a target XLogP range of 1–3 is often sought for oral bioavailability.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 0.2 |
| Comparator Or Baseline | Des-bromo analog (CID 63316062): XLogP = -0.5; 4-methyl analog (CID 130559405): XLogP = -0.1; 4-chloro analog (CID 130559404): XLogP = 0.2 |
| Quantified Difference | ΔXLogP vs. des-bromo: +0.7; vs. 4-methyl: +0.3; vs. 4-chloro: 0.0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a key determinant of oral absorption, plasma protein binding, and metabolic clearance; selecting a fragment with an XLogP closer to the ideal range avoids having to add lipophilicity later in lead optimization, preserving LipE and increasing the probability of developing a drug-like clinical candidate.
- [1] PubChem Compound Summaries: CID 130559403 (target), CID 63316062 (des-bromo analog), CID 130559405 (4-methyl analog), CID 130559404 (4-chloro analog). XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
